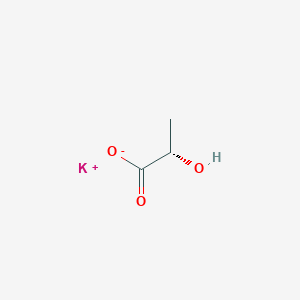
potassium;(2S)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;(2S)-2-hydroxypropanoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
準備方法
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
化学反応の分析
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Substitution: Carbonyldiimidazole is frequently used in substitution reactions to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The reactions typically involve the use of amines, alcohols, and carboxylic acids under mild conditions.
科学的研究の応用
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.
Biology: In biological research, carbonyldiimidazole is used to modify proteins and peptides, facilitating the study of their structure and function.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.
作用機序
The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an activated intermediate, which then reacts with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of peptide bonds .
類似化合物との比較
Carbonyldiimidazole is unique in its ability to act as a coupling reagent without the need for harsh conditions or toxic reagents. Similar compounds include:
Phosgene: Used for similar purposes but is highly toxic and requires stringent handling conditions.
Imidazole: A component of carbonyldiimidazole, used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis but can cause side reactions and is less stable than carbonyldiimidazole.
Carbonyldiimidazole stands out due to its stability, ease of handling, and effectiveness in promoting peptide bond formation under mild conditions.
特性
IUPAC Name |
potassium;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-DKWTVANSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














